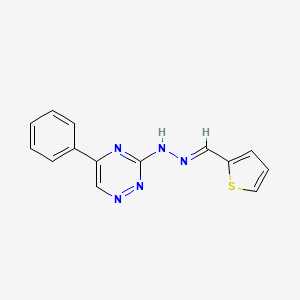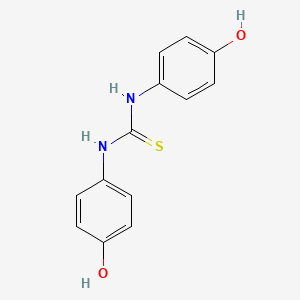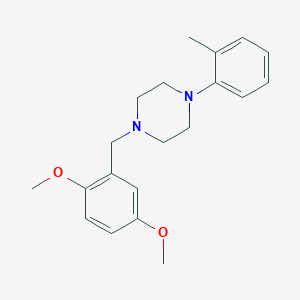
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, also known as IQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxylic acids, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Mechanism of Action
The mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against a variety of bacterial and fungal species, as well as anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a research tool is its relatively low cost and ease of synthesis compared to other anticancer agents. However, it is important to note that 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid that could be used as anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid and to better understand its potential applications in other areas of research, such as antimicrobial and anti-inflammatory therapy.
Synthesis Methods
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-isopropoxyaniline with methyl acrylate, followed by cyclization and oxidation steps. The yield of this synthesis method is typically around 50%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest has been its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
properties
IUPAC Name |
6-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-19-7-5-4-6-14(19)18-11-16(20(22)23)15-10-13(3)8-9-17(15)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDIDSIBLOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)